5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a chemical compound with the molecular formula C21H14FN3O and a molecular weight of 343.35 g/mol . This compound is characterized by the presence of a fluorobenzyl group, a naphthyl group, and an oxazole ring, making it a complex and interesting molecule for various scientific applications.
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
- 5-[(4-Chlorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
- 5-[(4-Methylbenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different substituents can significantly affect the compound’s chemical properties, reactivity, and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H14FN3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H14FN3O/c22-16-10-8-14(9-11-16)13-24-21-19(12-23)25-20(26-21)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,24H,13H2 |
InChI Key |
LFCMFEPTRDWARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.